![molecular formula C19H17N3O5 B11019345 N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-tyrosine](/img/structure/B11019345.png)

N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-tyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

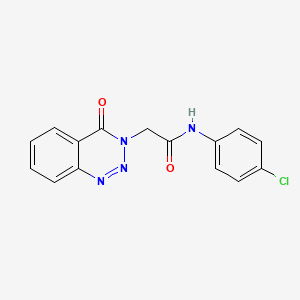

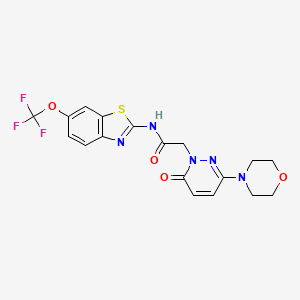

N-[(4-oxoquinazolin-3(4H)-yl)acétyl]-L-tyrosine est un composé synthétique qui combine les caractéristiques structurales de la quinazolinone et de la tyrosine. Les dérivés de la quinazolinone sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses. La L-tyrosine est un acide aminé qui joue un rôle crucial dans la synthèse des protéines et est un précurseur de plusieurs neurotransmetteurs importants. La combinaison de ces deux entités en une seule molécule offre un potentiel pour diverses applications scientifiques et médicales.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-[(4-oxoquinazolin-3(4H)-yl)acétyl]-L-tyrosine implique généralement les étapes suivantes :

Formation de l’acide 4-oxoquinazolin-3(4H)-yl acétique : Cela peut être réalisé en faisant réagir l’acide anthranilique avec l’anhydride acétique en présence d’un catalyseur tel que l’acide sulfurique. Le mélange réactionnel est chauffé pour favoriser la cyclisation, formant le cycle quinazolinone.

Acylation de la L-tyrosine : La L-tyrosine est ensuite acylée avec l’acide 4-oxoquinazolin-3(4H)-yl acétique à l’aide d’un réactif de couplage tel que le dicyclohexylcarbodiimide (DCC) en présence d’une base comme la triéthylamine. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane.

Méthodes de production industrielle

La production industrielle de N-[(4-oxoquinazolin-3(4H)-yl)acétyl]-L-tyrosine peut impliquer l’optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction et la mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

N-[(4-oxoquinazolin-3(4H)-yl)acétyl]-L-tyrosine peut subir diverses réactions chimiques, notamment :

Oxydation : La partie quinazolinone peut être oxydée à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : La réduction du cycle quinazolinone peut être réalisée à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Le cycle aromatique de la quinazolinone peut subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation, à l’aide de réactifs tels que l’acide nitrique ou les halogènes.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Acide nitrique pour la nitration, brome pour la bromation.

Principaux produits

Oxydation : Formation de N-oxyde de quinazolinone.

Réduction : Formation de dérivés de dihydroquinazolinone.

Substitution : Formation de dérivés de quinazolinone nitro ou halogénés.

Applications de la recherche scientifique

N-[(4-oxoquinazolin-3(4H)-yl)acétyl]-L-tyrosine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes ayant des activités biologiques potentielles.

Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique, en particulier dans l’inhibition des kinases de tyrosine.

Médecine : Investigé pour ses propriétés anticancéreuses potentielles en raison de sa capacité à inhiber la prolifération cellulaire.

Industrie : Utilisation potentielle dans le développement de nouveaux produits pharmaceutiques et agrochimiques.

Applications De Recherche Scientifique

N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-tyrosine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases.

Medicine: Investigated for its potential anticancer properties due to its ability to inhibit cell proliferation.

Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

Le mécanisme d’action de N-[(4-oxoquinazolin-3(4H)-yl)acétyl]-L-tyrosine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La partie quinazolinone peut inhiber l’activité des kinases de tyrosine en se liant au site de liaison de l’ATP, empêchant la phosphorylation des résidus tyrosine sur les protéines cibles. Cette inhibition peut entraîner la suppression des voies de signalisation cellulaire impliquées dans la prolifération et la survie cellulaires, ce qui en fait un agent anticancéreux potentiel.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 4-oxoquinazolin-3(4H)-yl benzoïque : Connu pour ses propriétés antibactériennes.

4-oxoquinazolin-3(4H)-yl benzamide : Étudié pour ses activités anti-inflammatoires et analgésiques.

Dérivés de la quinoxaline : Connus pour leurs propriétés antibactériennes et anticancéreuses.

Unicité

N-[(4-oxoquinazolin-3(4H)-yl)acétyl]-L-tyrosine est unique en raison de sa combinaison de parties quinazolinone et tyrosine, offrant un double mécanisme d’action. La présence de la partie tyrosine permet des interactions potentielles avec les enzymes et les récepteurs impliqués dans la synthèse des protéines et la production de neurotransmetteurs, tandis que la partie quinazolinone fournit des activités biologiques supplémentaires telles que l’inhibition enzymatique et les propriétés anticancéreuses.

Propriétés

Formule moléculaire |

C19H17N3O5 |

|---|---|

Poids moléculaire |

367.4 g/mol |

Nom IUPAC |

(2S)-3-(4-hydroxyphenyl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanoic acid |

InChI |

InChI=1S/C19H17N3O5/c23-13-7-5-12(6-8-13)9-16(19(26)27)21-17(24)10-22-11-20-15-4-2-1-3-14(15)18(22)25/h1-8,11,16,23H,9-10H2,(H,21,24)(H,26,27)/t16-/m0/s1 |

Clé InChI |

REYQDTRJCUBUEH-INIZCTEOSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11019273.png)

![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B11019282.png)

![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11019294.png)

![4-[(3-Methoxypropyl)carbamoyl]phenyl acetate](/img/structure/B11019309.png)

![2-(2-chloro-6-fluorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B11019317.png)

![1-(4-fluorobenzyl)-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11019327.png)

![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11019329.png)

![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B11019337.png)